![molecular formula C8H14N2O B11920740 7-Amino-2-azaspiro[4.4]nonan-3-one](/img/structure/B11920740.png)
7-Amino-2-azaspiro[4.4]nonan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-2-azaspiro[44]nonan-3-one is a chemical compound with the molecular formula C₈H₁₄N₂O It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-azaspiro[44]nonan-3-one typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 7-Amino-2-azaspiro[4.4]nonan-3-one may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
7-Amino-2-azaspiro[4.4]nonan-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted spirocyclic compounds .
Scientific Research Applications
7-Amino-2-azaspiro[4.4]nonan-3-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-Amino-2-azaspiro[4.4]nonan-3-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[4.4]nonan-3-one: This compound shares a similar spirocyclic structure but lacks the amino group at the 7th position.
7-Amino-2-azaspiro[4.4]nonan-3-one hydrochloride: This is a hydrochloride salt form of the compound, which may have different solubility and stability properties.
Uniqueness
This compound is unique due to the presence of the amino group at the 7th position, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
8-amino-2-azaspiro[4.4]nonan-3-one |
InChI |
InChI=1S/C8H14N2O/c9-6-1-2-8(3-6)4-7(11)10-5-8/h6H,1-5,9H2,(H,10,11) |
InChI Key |
XUCBMCRXSKDETF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1N)CC(=O)NC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


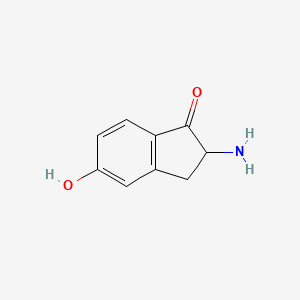

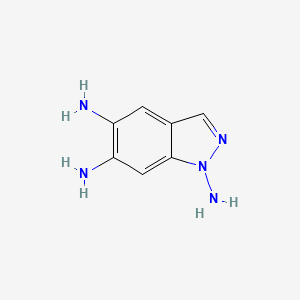

![2-(Imidazo[1,2-a]pyridin-5-yl)acetonitrile](/img/structure/B11920682.png)
![6-Azaspiro[2.5]octa-4,7-diene-4-carboxamide](/img/structure/B11920703.png)

![3,4-Dihydrocyclopenta[b]indole](/img/structure/B11920708.png)
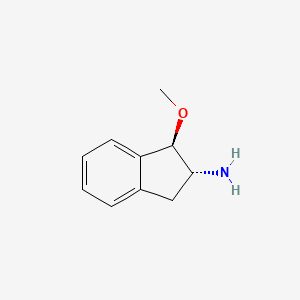

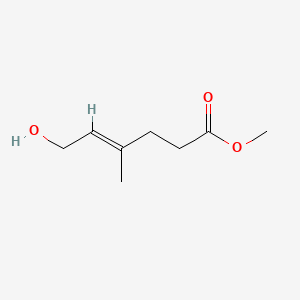

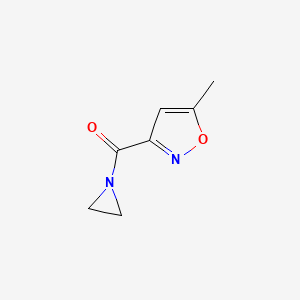
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11920745.png)
